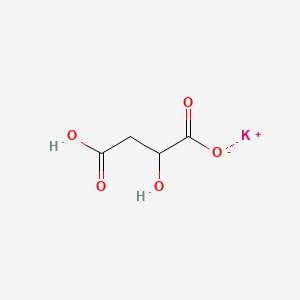

Potassium 3-carboxy-3-hydroxypropanoate

Description

Monopotassium malate, also known as potassium hydrogen malate, is a potassium salt of malic acid. It is commonly used as an acidity regulator and buffering agent in the food industry. The compound appears as a white crystalline powder with a slightly acidic taste but no odor. It is highly soluble in water and is often used in processed foods, beverages, and various industrial applications .

Properties

CAS No. |

4675-64-3 |

|---|---|

Molecular Formula |

C4H5KO5 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

potassium 3,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O5.K/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1 |

InChI Key |

JZRVQGVITBCZDB-UHFFFAOYSA-M |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)O.[K] |

Other CAS No. |

4675-64-3 |

Related CAS |

4675-64-3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methodologies

Direct Neutralization and Crystallization from Aqueous Solution

A well-documented method involves dissolving L-malic acid in water and adding an equimolar amount of potassium ions from a water-soluble potassium salt such as potassium carbonate, potassium bicarbonate, or potassium hydroxide. The process includes:

- Dissolution: L-malic acid is dissolved in water to form an aqueous solution.

- Potassium Ion Addition: A stoichiometric amount of potassium salt is added to the solution.

- pH Adjustment: The pH of the solution is carefully adjusted to between 5.3 and 6.8, ideally 5.3 to 6.5, to favor monopotassium malate formation.

- Equilibration: The mixture is allowed to stand, often with stirring, until liquid-solid equilibrium is reached.

- Crystal Recovery: Crystals of monopotassium L-malate monohydrate are recovered by filtration or centrifugation.

This method effectively separates monopotassium malate from mixed crystals containing L-malic acid and dipotassium malate by exploiting the pH-dependent solubility differences.

Example Procedure (from Patent US4124636A):

| Step | Condition/Details |

|---|---|

| Dissolution | L-malic acid in water |

| Potassium salt addition | Equimolar potassium carbonate or hydroxide |

| pH adjustment | 5.3 to 6.5 (using potassium carbonate/bicarbonate) |

| Equilibration | Stirring at ambient temperature until equilibrium |

| Crystallization | Cooling to ~10°C, stirring for 2 hours |

| Isolation | Filtration, washing with 80% methanol, drying at 35°C |

Yield: Approximately 70% monopotassium L-malate monohydrate crystals (loss of water at 99°–101°C, decomposition at 183.5°–185°C).

Purification from Impure Crystals

Impure crystals containing mixtures of L-malic acid, monopotassium malate, and dipotassium malate can be purified by:

- Suspending the impure crystals in sufficient water.

- Adjusting the pH to 5.3–6.8.

- Allowing the mixture to reach liquid-solid equilibrium.

- Isolating pure monopotassium malate crystals.

This recrystallization technique leverages selective solubility and pH control to enhance purity.

Alternative Methods and Related Preparations

While the direct preparation of monopotassium malate is the focus, dipotassium malate preparation methods provide context and contrast. For instance, dipotassium malate is often prepared by reacting malic acid with potassium carbonate at elevated temperatures (50–80°C) for 0.5–1 hour, followed by concentration and crystallization using crystallization accelerators such as propanol, ethanol, or acetone.

Analytical Data and Research Findings

Chemical Reactions Analysis

Enzymatic Decomposition of Malate

The malolactic enzyme catalyzes the conversion of L-malate to L-lactate and carbon dioxide. This reaction proceeds via a sequential enzymatic mechanism, where NAD acts as a cofactor. The reaction equation is:

Key findings :

-

pH dependency : Optimal activity occurs at pH 5.75, independent of malate concentration .

-

Kinetics :

-

Allosteric regulation : Mn²⁺ acts as an activator, reducing cooperativity and increasing malate binding affinity .

Table 2: Kinetic and Regulatory Parameters

| Parameter | Value/Condition |

|---|---|

| Optimal pH | 5.75 |

| Mn²⁺ effect | Converts sigmoidal kinetics to Michaelis-Menten behavior |

Crystallization and Hydration

Monopotassium malate forms a monohydrate (C₄H₅KO₅·H₂O) under specific conditions:

Conditions :

Table 3: Crystallization Parameters

| Factor | Optimal Range |

|---|---|

| pH | 5.3–6.8 |

| Temperature | Cooling to ~10°C initiates precipitation |

Inhibition of Malolactic Activity

Noncompetitive inhibitors reduce enzyme activity by binding to allosteric sites:

Table 4: Inhibitory Constants

| Inhibitor | (M) |

|---|---|

| Fructose-1,6-diphosphate | |

| Oxamic acid |

Stability and Decomposition

Monopotassium malate is stable under controlled conditions but decomposes at elevated temperatures:

Table 5: Thermal Stability

| Property | Temperature Range |

|---|---|

| Water loss | 99–101°C |

| Decomposition | 183.5–185°C |

Scientific Research Applications

Food Industry Applications

Monopotassium malate is primarily utilized in the food industry for its properties as an acidity regulator and buffering agent . Its ability to maintain pH levels is crucial for preserving the taste and quality of food products.

- Acidity Regulation : It helps in controlling the acidity in beverages and processed foods, enhancing flavor while preventing spoilage. The compound releases potassium ions, which are beneficial for human health, while the malate ion contributes to the overall acidity profile of products.

- Flavor Enhancement : Monopotassium malate is often added to enhance the flavor profiles of various food items, making it a popular ingredient in fruit juices and soft drinks.

- Preservative Properties : It acts as a preservative by inhibiting microbial growth due to its acidic nature, thus extending the shelf life of food products.

Medical Applications

In medicine, monopotassium malate is investigated for its potential therapeutic benefits:

- Treatment of Hypokalemia : Due to its potassium content, it is being explored as a treatment option for conditions like hypokalemia (low potassium levels in the blood) which can lead to muscle weakness and cardiac issues .

- Metabolic Pathways : It plays a role in metabolic pathways, particularly in the Krebs cycle (tricarboxylic acid cycle), where it aids in energy production within cells. This makes it relevant in studies focusing on metabolic disorders .

Agricultural Applications

Monopotassium malate is also gaining traction in agricultural practices:

- Fertilizer Component : It is used as a potassium source in fertilizers. Potassium is essential for plant growth and development, influencing water regulation and enzyme activation .

- Soil Amendment : The compound can help improve soil health by enhancing nutrient availability and promoting better crop yields. Its use has been linked to improved plant resilience against environmental stressors .

Scientific Research Applications

Monopotassium malate serves as a reagent in various chemical reactions and analytical chemistry:

- Buffering Agent : In laboratory settings, it acts as a buffering agent to maintain pH levels during experiments.

- Reagent in Chemical Synthesis : Its role as a reagent in organic synthesis has been documented, making it valuable for researchers exploring new chemical pathways .

Table 1: Summary of Research Findings on Monopotassium Malate

Case Study Example

A study conducted on the effects of monopotassium malate on potato plants demonstrated that it significantly enhanced growth under low-light conditions by improving carbon fixation processes. The research indicated that malate played a crucial role as a carbon source during dark respiration phases, showcasing its importance not only as a nutrient but also as an integral part of plant metabolism .

Mechanism of Action

Monopotassium malate exerts its effects primarily through its role in metabolic pathways. In the tricarboxylic acid cycle, it is converted to oxaloacetate by malate dehydrogenase, a reaction that involves the transfer of a hydride ion from malate to NAD+, forming NADH. This reaction is crucial for energy production in cells .

Comparison with Similar Compounds

Monopotassium malate can be compared with other similar compounds such as:

Dipotassium malate: Another potassium salt of malic acid, used similarly as an acidity regulator and buffering agent.

Monopotassium phosphate: Used as a fertilizer and buffering agent, but differs in its chemical composition and specific applications.

Sodium malate: A sodium salt of malic acid, used in similar applications but with different solubility and reactivity properties.

Uniqueness: Monopotassium malate is unique in its specific role in metabolic pathways and its high solubility in water, making it particularly useful in various industrial and scientific applications .

Biological Activity

Monopotassium malate (CHKO), a potassium salt of malic acid, has garnered attention in various biological and medicinal contexts due to its unique properties and applications. This article delves into the biological activities associated with monopotassium malate, supported by research findings, case studies, and data tables.

Monopotassium malate is known for its role in cellular metabolism. It acts as an important intermediate in the Krebs cycle, facilitating energy production through the conversion of carbohydrates. The compound is also recognized for its potential to enhance potassium levels in the body, which is crucial for various physiological functions including muscle contraction and nerve transmission.

Key Mechanisms:

- Energy Metabolism: Monopotassium malate contributes to the Krebs cycle, aiding in ATP production.

- Electrolyte Balance: As a potassium source, it helps maintain electrolyte balance, essential for cardiovascular health.

Biological Activities

-

Antioxidant Properties

Research indicates that monopotassium malate exhibits antioxidant activity, which can protect cells from oxidative stress. A study demonstrated that it can scavenge free radicals effectively, thereby reducing cellular damage. -

Muscle Recovery and Performance

Athletes often use monopotassium malate as a supplement to enhance performance and recovery. Clinical trials have shown that it may reduce muscle soreness and improve recovery times post-exercise. -

Metabolic Support

Monopotassium malate has been studied for its role in metabolic disorders. It may assist in managing conditions like hypokalemia (low potassium levels), supporting overall metabolic health.

Case Studies

-

Athletic Performance Enhancement

A clinical trial involving endurance athletes showed that supplementation with monopotassium malate resulted in a significant decrease in perceived exertion during prolonged exercise sessions. Participants reported enhanced stamina and reduced muscle fatigue. -

Hypokalemia Treatment

In a study focused on patients with hypokalemia, treatment with monopotassium malate led to improved potassium levels within days. The results highlighted its efficacy as a therapeutic agent for restoring electrolyte balance.

Data Table: Biological Activities of Monopotassium Malate

Research Findings

Recent studies have reinforced the biological significance of monopotassium malate:

- Carbon Source in Plants: Research indicates that malate serves as a key carbon source for dark respiration in plants, suggesting its broader ecological importance beyond human health ( ).

- Clinical Applications: The compound's stability and non-hygroscopic nature make it suitable for medicinal formulations, particularly in treating conditions related to potassium deficiency ( ).

Q & A

Q. What are the best practices for reporting negative results in malate-based agricultural trials?

- Methodological Answer : Follow CONSORT guidelines for non-significant outcomes. Detail malate application methods, environmental variables, and statistical power calculations. Publish in open-access repositories (e.g., arXiv) to avoid publication bias. Use neutral language (e.g., “no observed effect” vs. “failure”) to maintain scientific rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.